Ethyl 5-Fluoroquinazoline-4-acetate
Description
Ethyl 5-Fluoroquinazoline-4-acetate (CAS: N/A; Product ID: SY100597) is a fluorinated quinazoline derivative featuring an ethyl ester group at the 4-position and a fluorine substituent at the 5-position of the quinazoline core . The fluorine atom at the 5-position enhances metabolic stability and binding affinity to biological targets, while the ethyl ester group improves solubility and serves as a modifiable functional group for further synthetic derivatization .
Properties
Molecular Formula |
C12H11FN2O2 |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
ethyl 2-(5-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-11(16)6-10-12-8(13)4-3-5-9(12)14-7-15-10/h3-5,7H,2,6H2,1H3 |
InChI Key |
MJMPLXOWCJEQMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=NC2=C1C(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5-Fluoroquinazoline-4-acetate typically involves nucleophilic displacement reactions. One common method includes treating chloroquinazoline with substituted aromatic amines in the presence of trimethylamine . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl 5-Fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially when reacting with aromatic amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 5-Fluoroquinazoline-4-acetate can be synthesized through various methods, typically involving the reaction of quinazoline derivatives with fluorinated reagents. The introduction of a fluorine atom into the quinazoline structure enhances its pharmacological properties by increasing lipophilicity and metabolic stability. The synthesis often involves the following steps:
- Starting Materials : Common precursors include substituted quinazolines and fluorinated acetic acid derivatives.
- Reagents : Fluorinating agents such as N-fluorobenzenesulfonimide or other electrophilic fluorinating agents are used.
- Reaction Conditions : Typically conducted under controlled temperatures and solvents to optimize yield and purity.
Pharmacological Applications
This compound has shown promise in various therapeutic areas:
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting potential as a lead compound for developing new anticancer therapies.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have reported that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Neurological Applications
Fluorinated compounds often show enhanced blood-brain barrier penetration. Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Anticancer Mechanism Study
A study published in a peer-reviewed journal investigated the mechanism of action of this compound on human cancer cell lines. The results indicated that the compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. This study highlights its potential as a chemotherapeutic agent.
Antimicrobial Efficacy Assessment
In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed significant inhibitory effects, with minimum inhibitory concentrations lower than those of standard antibiotics, suggesting its potential role in combating antibiotic-resistant strains.
Data Tables
Mechanism of Action
The mechanism of action of Ethyl 5-Fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding affinity to the GABA-A receptor, which modulates inhibitory neurotransmission in the brain . This interaction helps in stabilizing neuronal activity and preventing seizures .
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | Product ID | Substituent at 4-Position | Fluorine Position | Key Structural Features |
|---|---|---|---|---|
| This compound | SY100597 | Ethyl ester | 5-position | Ethyl ester enhances lipophilicity |
| Mthis compound | SY100596 | Methyl ester | 5-position | Smaller ester group; higher reactivity |
| tert-Butyl 5-Fluoroquinazoline-4-acetate | SY100594 | tert-Butyl ester | 5-position | Bulky ester group; steric hindrance |
| 5-Fluoroquinazoline-4-acetic Acid | SY100595 | Carboxylic acid | 5-position | Polar, acidic; prone to salt formation |
Key Observations:
- Ester Group Impact : The ethyl ester in SY100597 balances lipophilicity and stability, making it more suitable for cell permeability than the polar carboxylic acid (SY100595) but less reactive than the methyl ester (SY100596) .
- Synthetic Utility : The methyl ester (SY100596) is often preferred for rapid hydrolysis in prodrug strategies, whereas the ethyl ester (SY100597) offers intermediate stability for storage and transport .
Hypothesized Physicochemical Properties
While explicit data (e.g., boiling point, density) for this compound are unavailable in the provided evidence, inferences can be drawn from its analogs:
- Solubility : Ethyl esters typically exhibit moderate solubility in organic solvents (e.g., ethyl acetate, DMSO), contrasting with the carboxylic acid form (SY100595), which is water-soluble at physiological pH .
- Stability : The ethyl group likely confers greater hydrolytic stability compared to methyl esters, which are prone to faster enzymatic cleavage .
Biological Activity
Ethyl 5-Fluoroquinazoline-4-acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-fluoroquinazoline with acetic anhydride in the presence of a base. This method allows for the introduction of the ethyl acetate moiety, which is crucial for enhancing solubility and biological activity. The general synthetic pathway can be summarized as follows:
- Starting Material: 5-Fluoroquinazoline
- Reagents: Acetic anhydride, base (e.g., pyridine)
- Conditions: Reflux conditions for several hours
- Purification: Column chromatography to isolate the desired product
Antitumor Activity
This compound has shown promising antitumor activity in various studies. It has been evaluated against several cancer cell lines, including A549 (lung cancer) and LNCaP (prostate cancer). The compound exhibits significant cytotoxic effects with IC50 values in the low micromolar range.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 4.5 | Induction of apoptosis |
| LNCaP | 12.6 | Inhibition of cell proliferation |
The mechanism by which this compound exerts its antitumor effects is thought to involve the inhibition of specific kinases involved in cell signaling pathways. For instance, studies have indicated that it may inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for tumor growth and survival .
Antibacterial Activity
In addition to its antitumor properties, this compound has demonstrated antibacterial activity against various strains of bacteria, including resistant strains. Its mechanism appears to involve targeting bacterial type-II topoisomerases, similar to fluoroquinolones but with distinct binding characteristics that may reduce susceptibility to resistance mechanisms .
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at various positions on the quinazoline ring can significantly influence biological activity. For example, substituents at the C6 position have been shown to enhance potency against both cancer and bacterial targets. The addition of electron-withdrawing groups generally improves kinase inhibition, while sterically hindered groups may reduce activity .
Case Studies
- Case Study on Anticancer Efficacy : A recent study demonstrated that this compound significantly inhibited tumor growth in xenograft models of lung cancer, showing a reduction in tumor volume by over 50% compared to controls .
- Case Study on Antibacterial Resistance : Another investigation highlighted its effectiveness against fluoroquinolone-resistant Staphylococcus aureus, suggesting that this compound could be a viable candidate for treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
